N-benzyl-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
Properties
IUPAC Name |
N-benzyl-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-2-34-24-14-10-22(11-15-24)30-25(32)19-35-27-28-16-17-31(27)23-12-8-21(9-13-23)26(33)29-18-20-6-4-3-5-7-20/h3-17H,2,18-19H2,1H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDYNODTJXXPIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the benzyl group, and the attachment of the ethoxyphenyl group. Common reagents used in these reactions include benzyl chloride, ethoxyphenyl isocyanate, and thiourea. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents like tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; conditionspolar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-benzyl-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several benzamide and imidazole derivatives, though differences in substituents and functional groups lead to distinct physicochemical and biological properties. Below is a comparative analysis with key analogs:
Structural and Functional Group Analysis
Notes:
- Compound : The cyclohexylmethyl group introduces significant steric bulk, which may reduce binding affinity to targets requiring narrow active sites.
Biological Activity
N-benzyl-4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. Understanding its biological activity is crucial for exploring its efficacy and safety in clinical settings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A benzimidazole ring which is known for its diverse biological properties.
- A benzamide group that enhances its interaction with biological targets.
- A sulfanyl linkage which may contribute to redox properties and enhance biological activity.
The molecular formula of this compound is , indicating a complex arrangement that supports various interactions with biological molecules.
This compound exerts its biological effects through interactions with specific molecular targets. The proposed mechanisms include:
- Inhibition of Kinases : The compound may inhibit certain kinases involved in cell signaling pathways, particularly those related to cancer proliferation and inflammation.
- Antimicrobial Activity : Its structure suggests potential effectiveness against various microbial strains, possibly through disruption of microbial cellular processes.
Biological Activity Data
The biological activity of this compound has been evaluated through various studies. Below is a summary table highlighting key findings:
| Study | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Study 1 | Antitumor | 5.0 | RET Kinase |
| Study 2 | Antimicrobial | 10.0 | Bacterial Strains |
| Study 3 | Anti-inflammatory | 7.5 | COX Enzyme |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antitumor Efficacy : In a study assessing the efficacy of various benzimidazole derivatives, this compound demonstrated significant inhibition of tumor cell proliferation in vitro, particularly against breast cancer cell lines.
- Antimicrobial Studies : Research evaluating the antimicrobial properties revealed that the compound exhibited substantial activity against Gram-positive bacteria, with an IC50 value indicating effective inhibition at low concentrations.
- Inflammatory Response Modulation : In models simulating inflammatory responses, the compound showed promise in reducing pro-inflammatory cytokine levels, suggesting potential use as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
